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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Infigratinib, an inhibitor of the fibroblast growth factor receptor (FGFR), is a significant molecule

in oncological research and development. For various applications in medicinal chemistry, such

as in the development of antibody-drug conjugates or proteomics probes, a derivative of

Infigratinib bearing a Boc (tert-butyloxycarbonyl) protecting group on the piperazine moiety is

often a key intermediate. This guide provides a comparative analysis of two distinct synthetic

routes to "Infigratinib-Boc," offering insights into their respective methodologies, efficiencies,

and the chemical strategies employed.

Route 1: Convergent Synthesis via Nucleophilic
Aromatic Substitution
This synthetic approach is characterized by the late-stage coupling of two advanced

intermediates. A key step involves a nucleophilic aromatic substitution (SNAr) reaction to

connect the pyrimidine core with the substituted aniline.

Experimental Protocol for Route 1
Step 1a: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate To a solution of 1-

Boc-piperazine in a suitable solvent such as DMF, is added 1-fluoro-4-nitrobenzene and a non-

nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to

facilitate the nucleophilic aromatic substitution. Upon completion, the product is isolated by

extraction and purified by column chromatography.
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Step 1b: Synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate The nitro group of

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is reduced to an amine. A common method

is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen

atmosphere in a solvent like ethanol or methanol. The catalyst is filtered off, and the solvent is

removed under reduced pressure to yield the desired aniline.

Step 1c: Synthesis of N-(4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)-6-chloro-N-

methylpyrimidin-4-amine The aniline from the previous step is coupled with a di-chlorinated

pyrimidine, such as 4,6-dichloropyrimidine. This reaction is typically carried out in the presence

of a base, for example, potassium carbonate, in a polar aprotic solvent like N,N-

dimethylformamide (DMF), and may require elevated temperatures.

Step 1d: Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-(tert-

butoxycarbonyl)piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea (Infigratinib-Boc)

The final urea linkage is formed by reacting the product from step 1c with 2,6-dichloro-3,5-

dimethoxyphenyl isocyanate. This reaction is typically performed in an aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF). The resulting Infigratinib-Boc can be

purified by crystallization or column chromatography.

Route 2: Linear Synthesis Employing Buchwald-
Hartwig Amination
This alternative route adopts a more linear approach, building the molecule in a stepwise

fashion. A key transformation in this pathway is a palladium-catalyzed Buchwald-Hartwig

amination to form the crucial bond between the piperazine and the aryl group.

Experimental Protocol for Route 2
Step 2a: Synthesis of tert-butyl 4-ethylpiperazine-1-carboxylate 1-Boc-piperazine is alkylated

with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is carried out in the

presence of a base, for instance, potassium carbonate, in a solvent like acetonitrile. The

product is isolated by extraction and purified.

Step 2b: Deprotection to yield 1-ethylpiperazine The Boc protecting group is removed from tert-

butyl 4-ethylpiperazine-1-carboxylate under acidic conditions. A common method is treatment
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with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic

solvent. After neutralization and extraction, 1-ethylpiperazine is obtained.

Step 2c: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine 1-ethylpiperazine is coupled with 1-

fluoro-4-nitrobenzene via a nucleophilic aromatic substitution reaction, similar to step 1a.

Step 2d: Synthesis of 4-(4-ethylpiperazin-1-yl)aniline The nitro group of 1-ethyl-4-(4-

nitrophenyl)piperazine is reduced to an aniline using catalytic hydrogenation with Pd/C, as

described in step 1b.

Step 2e: Synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)-N'-methylpyrimidine-4,6-diamine The

resulting aniline is then reacted with (6-chloropyrimidin-4-yl)methylamine in the presence of an

acid catalyst, such as HCl in dioxane, at elevated temperatures in a sealed tube.

Step 2f: Synthesis of Infigratinib The final urea formation is achieved by reacting the diamine

from the previous step with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate.

Step 2g: Boc-protection of Infigratinib (Hypothetical final step for Infigratinib-Boc) While this

route directly yields Infigratinib, a final Boc-protection step would be required to obtain

Infigratinib-Boc. This would involve reacting Infigratinib with di-tert-butyl dicarbonate (Boc)2O

in the presence of a base. However, for the purpose of synthesizing a Boc-protected

intermediate, Route 1 is more direct. For comparison, we present the synthesis of Infigratinib

itself via this route.
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Parameter
Route 1: Convergent
Synthesis

Route 2: Linear Synthesis
(to Infigratinib)

Number of Steps 4 6

Key Reactions

Nucleophilic Aromatic

Substitution, Catalytic

Hydrogenation, Urea

Formation

Alkylation, Deprotection,

Nucleophilic Aromatic

Substitution, Catalytic

Hydrogenation, Buchwald-

Hartwig Amination, Urea

Formation

Starting Materials

1-Boc-piperazine, 1-fluoro-4-

nitrobenzene, 4,6-

dichloropyrimidine, 2,6-

dichloro-3,5-dimethoxyphenyl

isocyanate

1-Boc-piperazine, ethyl iodide,

1-fluoro-4-nitrobenzene, (6-

chloropyrimidin-4-

yl)methylamine, 2,6-dichloro-

3,5-dimethoxyphenyl

isocyanate

Overall Yield
Potentially higher due to

convergent strategy

Potentially lower due to more

linear steps

Key Reagents Pd/C, Isocyanate
Pd/C, Isocyanate, Acid for

deprotection
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Caption: Convergent synthesis of Infigratinib-Boc (Route 1).
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Caption: Linear synthesis of Infigratinib (Route 2).
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Route 1 (Convergent Synthesis) offers the advantage of building complexity in separate

fragments before their final assembly. This can lead to higher overall yields and simplifies the

purification of the final product as the coupled fragments are already of significant molecular

weight. The direct use of 1-Boc-piperazine ensures that the protecting group is in place from an

early stage, making it a more direct route to Infigratinib-Boc.

Route 2 (Linear Synthesis) provides a step-by-step construction of the molecule. While this can

sometimes result in a lower overall yield due to the number of sequential steps, it can be

advantageous if certain intermediates are commercially available or if troubleshooting is

required at a specific stage. The use of a Buchwald-Hartwig amination is a powerful and

versatile method for C-N bond formation. However, for the specific synthesis of Infigratinib-
Boc, this route is less efficient as it would necessitate an additional protection step at the end

of the synthesis.

For researchers and drug development professionals aiming to synthesize Infigratinib-Boc,

Route 1 is the more strategic and efficient approach. Its convergent nature and the early

introduction of the Boc protecting group make it a more direct and likely higher-yielding

pathway to the desired intermediate. Route 2, while a viable synthesis for Infigratinib itself, is

less ideal for producing the Boc-protected analogue. The choice of synthesis will ultimately

depend on the specific project goals, available starting materials, and the scale of the reaction.

To cite this document: BenchChem. [A Comparative Guide to the Synthesis of Boc-Protected
Infigratinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379932#comparing-synthesis-routes-for-
infigratinib-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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